2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Description
2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C14H18FNO5 and its molecular weight is 299.298. The purity is usually 95%.
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Scientific Research Applications
Environmental Sciences
Research on phenoxy herbicides, which share structural similarities with the compound , has been conducted to understand their sorption to soil and environmental fate. For example, Werner et al. (2012) reviewed the sorption of 2,4-D and related phenoxy herbicides to various soils and minerals, highlighting the influence of soil parameters on herbicide sorption and the environmental persistence of these compounds Werner, D., Garratt, J., & Pigott, G. (2012).
Pharmaceuticals
In the pharmaceutical domain, research has focused on the development of fluorescent chemosensors based on compounds that may share functional groups or reactive sites with the specified compound. For instance, Roy (2021) discussed the development of chemosensors based on 4-methyl-2,6-diformylphenol for detecting various analytes, demonstrating the potential for similar compounds to be utilized in diagnostic applications Roy, P. (2021).
Advanced Materials
The synthesis and application of specific chemical intermediates for material science have also been explored. Qiu et al. (2009) detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound relevant to the manufacture of materials like flurbiprofen, illustrating the importance of such compounds in synthesizing advanced materials and intermediates Qiu, Y., Gu, H., Zhang, P., & Xu, W.-M. (2009).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(19)16-8-11(12(17)18)20-10-6-4-9(15)5-7-10/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYMXMUEMKNEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)OC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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